1-Benzyl-4-hydroxypiperidine-4-carbonitrile
Overview
Description
1-Benzyl-4-hydroxypiperidine-4-carbonitrile is a chemical compound with the molecular formula C13H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group, a hydroxyl group, and a carbonitrile group.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile are the Muscarinic acetylcholine receptors and the beta 2 adrenoceptors . These receptors play crucial roles in the nervous system, with the muscarinic acetylcholine receptors involved in various physiological functions like heart rate and digestion, and the beta 2 adrenoceptors primarily acting in the lungs, vascular smooth muscle, and skeletal muscle.
Biochemical Pathways
The biochemical pathways affected by this compound are those mediated by the muscarinic acetylcholine receptors and the beta 2 adrenoceptors. By acting as an antagonist, this compound can affect a variety of physiological processes, including heart rate, digestion, respiratory rate, and smooth muscle relaxation .
Result of Action
The molecular and cellular effects of this compound’s action would be primarily observed in the nervous system and the specific cells where the muscarinic acetylcholine receptors and the beta 2 adrenoceptors are expressed. As an antagonist, it would lead to a decrease in the activity of these receptors, potentially affecting the physiological processes they regulate .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-hydroxypiperidine-4-carbonitrile plays a vital role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to interact with muscarinic acetylcholine receptors and beta-2 adrenoceptors, influencing their signaling pathways . Additionally, it acts as an inhibitor for fatty acid amide hydrolase and PI3 kinase-alpha, modulating their enzymatic activities . These interactions highlight the compound’s potential in regulating various biochemical processes.
Cellular Effects
This compound exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects underscore the compound’s potential in therapeutic applications and research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity and downstream signaling pathways . For instance, its interaction with muscarinic acetylcholine receptors leads to changes in intracellular calcium levels, affecting various cellular functions . Additionally, it inhibits fatty acid amide hydrolase, resulting in altered lipid metabolism and signaling . These molecular mechanisms provide insights into the compound’s mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions, ensuring its efficacy in long-term experiments . Its degradation products may also influence cellular processes, necessitating careful monitoring of its stability and degradation over time . These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent . These dosage effects are critical for developing safe and effective therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-hydroxypiperidine-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxypiperidine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-hydroxypiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 1-benzyl-4-piperidone-4-carbonitrile.
- Reduction of the carbonitrile group can produce 1-benzyl-4-hydroxypiperidine-4-amine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-hydroxypiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-4-hydroxypiperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxypiperidine: Lacks the carbonitrile group, which may affect its reactivity and applications.
4-Hydroxypiperidine: Lacks both the benzyl and carbonitrile groups, making it less complex and versatile.
1-Benzyl-4-piperidone:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Properties
IUPAC Name |
1-benzyl-4-hydroxypiperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLXUYZKZXSBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209764 | |
Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6094-60-6 | |
Record name | 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6094-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-hydroxypiperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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